molecular formula C10H14N2 B14700080 N'-propylbenzenecarboximidamide CAS No. 22286-00-6

N'-propylbenzenecarboximidamide

Katalognummer: B14700080
CAS-Nummer: 22286-00-6
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: YYPCTPUYQVEKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-propylbenzenecarboximidamide is an organic compound with the molecular formula C10H14N2 It is a derivative of benzenecarboximidamide, where the hydrogen atom on the nitrogen is replaced by a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-propylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with propylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.

Industrial Production Methods

In an industrial setting, the production of N’-propylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-propylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzenecarboximidamides.

Wissenschaftliche Forschungsanwendungen

N’-propylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N’-propylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarboximidamide: The parent compound without the propyl group.

    N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a propyl group.

    N’-butylbenzenecarboximidamide: Similar structure with a butyl group instead of a propyl group.

Uniqueness

N’-propylbenzenecarboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the propyl group enhances its performance compared to other similar compounds.

Eigenschaften

CAS-Nummer

22286-00-6

Molekularformel

C10H14N2

Molekulargewicht

162.23 g/mol

IUPAC-Name

N'-propylbenzenecarboximidamide

InChI

InChI=1S/C10H14N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12)

InChI-Schlüssel

YYPCTPUYQVEKGN-UHFFFAOYSA-N

Kanonische SMILES

CCCN=C(C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.